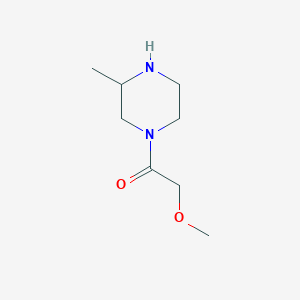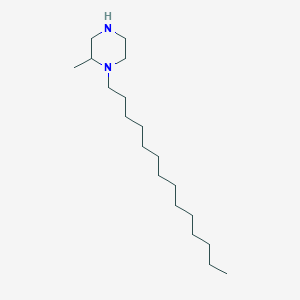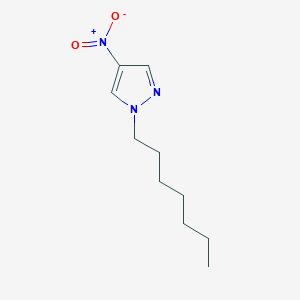
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one (MMPE) is a novel compound that has been recently developed and is of great interest in the scientific community. MMPE is a derivative of piperazine, a compound found in many commercial products, and has unique properties that make it a promising candidate for a variety of applications.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a promising candidate for drug development. Additionally, it has been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, this compound has been shown to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters in the brain.
Wirkmechanismus
Target of Action
The primary target of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This compound interacts with its targets, the α1-ARs, as an antagonist . This means it binds to these receptors and blocks their activation, preventing the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
It is known that α1-ars are involved in the regulation of several neurotransmitters, including catecholamines noradrenaline, and epinephrine . By blocking these receptors, this compound could potentially affect these neurotransmitter pathways.
Pharmacokinetics
It is known that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on α1-ARs. By blocking these receptors, it prevents the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This could potentially lead to a decrease in blood pressure and an improvement in symptoms related to benign prostate hyperplasia.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has a wide range of potential applications, making it a promising candidate for drug development. However, there are some limitations to its use in lab experiments, such as the fact that it is not very stable and has a short shelf-life. Additionally, its mechanism of action is still not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has a wide range of potential applications and future directions. One potential future direction is to further investigate its potential applications in drug development, as it has already been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. Additionally, further research could be done to investigate its potential applications in cancer research and neuroscience. Finally, further research could be done to understand its mechanism of action in order to optimize its use in various applications.
Synthesemethoden
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one can be synthesized using a variety of methods, including a one-pot synthesis, a two-step synthesis, and a three-step synthesis. The one-pot synthesis is the simplest and most efficient method, and involves the reaction of piperazine with ethyl acetate in the presence of a base catalyst. The two-step synthesis involves the reaction of piperazine with ethyl acetate in the presence of a base catalyst followed by the reaction of the resulting product with an alkyl halide. The three-step synthesis involves the reaction of piperazine with ethyl acetate in the presence of a base catalyst followed by the reaction of the resulting product with an alkyl halide and then with a secondary amine.
Eigenschaften
IUPAC Name |
2-methoxy-1-(3-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7-5-10(4-3-9-7)8(11)6-12-2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKAMHMPKWOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)
![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)


![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)
